molecular formula C9H16N2O3 B13519868 Ethyl (s)-prolylglycinate

Ethyl (s)-prolylglycinate

Cat. No.: B13519868
M. Wt: 200.23 g/mol
InChI Key: VCZUDFJMKMAEGR-ZETCQYMHSA-N
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Description

Ethyl (s)-prolylglycinate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group attached to the (s)-prolylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (s)-prolylglycinate typically involves the esterification of (s)-prolylglycine. One common method is the Fischer esterification, where (s)-prolylglycine is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. This method is often preferred for its mild reaction conditions and higher yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of biocatalysts, such as lipases, has also been explored for the enzymatic esterification of (s)-prolylglycine, offering a greener and more sustainable approach to synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-prolylglycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. For example, reaction with ammonia can yield the corresponding amide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amide derivatives.

Scientific Research Applications

Ethyl (s)-prolylglycinate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its chiral nature.

Mechanism of Action

The mechanism of action of ethyl (s)-prolylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its chiral nature allows for selective binding to target sites, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Ethyl (s)-prolylglycinate can be compared with other amino acid derivatives such as:

    Ethyl (s)-proline: Similar in structure but lacks the glycine moiety.

    Ethyl (s)-glycinate: Contains the glycine moiety but lacks the proline ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

The uniqueness of this compound lies in its combined structural features of both proline and glycine, making it a versatile compound for various applications.

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Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate

InChI

InChI=1S/C9H16N2O3/c1-2-14-8(12)6-11-9(13)7-4-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,13)/t7-/m0/s1

InChI Key

VCZUDFJMKMAEGR-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H]1CCCN1

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCN1

Origin of Product

United States

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